[2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride
Overview
Description
2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride, also known as AEPH, is an organic compound with a wide range of applications in scientific research. It is an aminophenol derivative, and has been studied for its potential as a drug candidate and for its biochemical and physiological effects.
Scientific Research Applications
[2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride has a wide range of applications in scientific research. It has been studied for its potential as a drug candidate, and has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been used in studies of enzyme inhibition, as well as studies of the role of free radicals in disease.
Mechanism Of Action
[2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been shown to inhibit the activity of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide. Additionally, [2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride has been shown to inhibit the activity of several other enzymes, such as tyrosinase and xanthine oxidase.
Biochemical And Physiological Effects
[2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, reduce the production of free radicals, and reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to reduce the production of reactive oxygen species (ROS) and to reduce the production of nitric oxide.
Advantages And Limitations For Lab Experiments
[2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride has several advantages for use in lab experiments. It is relatively stable and is not toxic at low concentrations. Additionally, it is soluble in aqueous solutions, making it easy to use in experiments. However, [2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride is not soluble in organic solvents, making it difficult to use in certain types of experiments.
Future Directions
There are several potential future directions for research involving [2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride. These include further studies of its potential as a drug candidate, its mechanisms of action, and its biochemical and physiological effects. Additionally, further studies could be conducted to explore its potential use in other areas, such as cancer therapy and neuroprotection. Additionally, further studies could be conducted to explore its potential use in the treatment of other diseases, such as Alzheimer’s disease and Parkinson’s disease. Finally, further studies could be conducted to explore its potential use in the treatment of other conditions, such as obesity, diabetes, and hypertension.
properties
IUPAC Name |
2-[2-(aminomethyl)phenoxy]ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c10-5-6-12-9-4-2-1-3-8(9)7-11;;/h1-4H,5-7,10-11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYUDDHZEOWQAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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